Esculentin-1-OR4 Esculentin-1-OR4
Brand Name: Vulcanchem
CAS No.:
VCID: VC3667838
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Esculentin-1-OR4

CAS No.:

Cat. No.: VC3667838

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Esculentin-1-OR4 -

Specification

Introduction

FeatureEsculentin-1-OR4Esc(1-21)Esc(1-18)
OriginPelophylax genusPelophylax lessonae/ridibundusPelophylax lessonae/ridibundus
LengthNot specified in literature21 amino acids18 amino acids
Key Structural CharacteristicsHigh proportion of cationic and hydrophobic amino acidsα-helical conformationα-helical conformation with two separate helical segments divided by a flexible kink
C-terminal ModificationNot specifiedAmidatedAmidated
Known SequenceNot provided in literatureFirst 20 residues of esculentin-1a plus amidated GlyGIFSKLAGKKLKNLLISG-NH₂
AspectEsculentin-1-OR4Esc(1-21)Esc(1-18)
Primary MechanismMembrane disruption through pore formationMembrane disruptionMembrane permeation
Secondary EffectsPotential influence on gene expressionGene expression modulationLimited effect on protein expression profile
Speed of ActionNot specifically determinedRapid (99% killing within 30 min at 4× MIC)Moderate (99% killing within 45 min at 4× MIC)
Membrane PermeabilizationYes, through electrostatic and hydrophobic interactionsYes, rapid effect at low concentrationsYes, significant effect at higher concentrations
Effect on Intracellular TargetsPotential regulatory rolesNot fully characterizedLimited

Antimicrobial Activity Spectrum

Esculentin-1-OR4 has been shown to exhibit significant bactericidal effects against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. This broad spectrum of activity makes it a promising candidate for addressing diverse bacterial infections, particularly those caused by clinically relevant pathogens. The efficacy against Pseudomonas aeruginosa is particularly noteworthy, as this pathogen is known for its intrinsic resistance to many conventional antibiotics and its involvement in serious hospital-acquired infections.

The antimicrobial spectrum of Esculentin-1-OR4 can be contextualized by examining the activity of related esculentin peptides. For instance, Esc(1-21) and Esc(1-18) have demonstrated antimicrobial activity against a range of bacterial strains, including Gram-positive Streptococcus agalactiae and Corynebacterium jeikeium, Gram-negative Escherichia coli and Pseudomonas aeruginosa, and the yeast Candida albicans . These findings suggest that Esculentin-1-OR4 might similarly possess a broad antimicrobial spectrum, potentially extending beyond bacteria to include fungal pathogens.

In comparative studies with related peptides, esculentin derivatives have shown stronger antimicrobial effects than conventional antibiotics. For example, Esc(1-21) and Esc(1-18) were found to be more efficient than kanamycin against Escherichia coli O157:H7, with Esc(1-21) demonstrating the lowest minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values . This suggests that Esculentin-1-OR4 might similarly exhibit superior efficacy compared to conventional antibiotics against certain pathogens.

The rapid killing kinetics observed with esculentin peptides is another notable aspect of their antimicrobial activity. Studies have shown that Esc(1-21) can achieve a 99% reduction in viable bacterial cells within 30 minutes, while Esc(1-18) requires approximately 45 minutes to achieve the same effect at four times their respective MIC values . In comparison, kanamycin required 75 minutes to achieve similar results . If Esculentin-1-OR4 shares this rapid bactericidal activity, it could provide advantages in clinical settings where quick reduction of bacterial load is crucial.

Table 3: Antimicrobial Activity of Esculentin Derivatives

Target OrganismsEsculentin-1-OR4Esc(1-21)Esc(1-18)
Gram-positive BacteriaActive against S. aureusActive against S. agalactiae, C. jeikeiumLimited activity
Gram-negative BacteriaActive against P. aeruginosaActive against E. coli, P. aeruginosaPrimarily active against E. coli
FungiNot specifiedActive against C. albicansNot specified
MIC against E. coliNot specified2-4 μM16-32 μM
Killing Rate (99% reduction)Not specified~30 min at 4× MIC~45 min at 4× MIC
Comparison to Conventional AntibioticsNot specifiedMore efficient than kanamycinMore efficient than kanamycin but less than Esc(1-21)
AspectEsculentin-1-OR4Related Esculentin Derivatives
Potential Clinical ApplicationsAntimicrobial therapyAntimicrobial therapy, wound healing, biofilm treatment
Advantages over Conventional AntibioticsNovel mechanism of action, potential against resistant strainsRapid killing, efficacy in biological fluids, activity at high salt concentrations
Development ChallengesStability, production costs, potential cytotoxicity (not specifically evaluated)Production costs, delivery methods
Current Stage of ResearchEarly research phasePreclinical investigations
Synergy with Other AntimicrobialsNot specifiedDemonstrated for Esc(1-18)
Activity in Physiological ConditionsNot specifiedEsc(1-21) maintains activity in high salt concentrations and biological fluids
AspectCurrent StatusFuture Research Needs
Structural CharacterizationBasic understanding of cationic and hydrophobic amino acid compositionComplete sequence determination, 3D structure elucidation
Mechanism of ActionKnown to involve membrane disruption through pore formationDetailed molecular mechanisms, potential intracellular targets
Antimicrobial SpectrumActive against some Gram-positive and Gram-negative bacteriaComprehensive evaluation against clinical isolates, including resistant strains
Therapeutic DevelopmentEarly research phaseOptimization of stability, delivery methods, evaluation of safety and efficacy
Comparative EfficacyLimited comparative dataDirect comparison with conventional antibiotics and other antimicrobial peptides

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